

An In-depth Technical Guide to Carbofuran Phenol (CAS Number 1563-38-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dihydro-2,2-dimethyl-7-benzofuranol

Cat. No.: B074064

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbofuran phenol, with the CAS number 1563-38-8, is a significant chemical intermediate, primarily recognized as the principal metabolite and degradation product of the broad-spectrum carbamate insecticide, carbofuran. This technical guide provides a comprehensive overview of carbofuran phenol, encompassing its physicochemical properties, toxicological profile, environmental fate, and detailed experimental protocols for its synthesis and analysis. The document is intended to serve as a crucial resource for researchers, scientists, and professionals in drug development by consolidating key data and methodologies, thereby facilitating further research and a deeper understanding of this compound.

Physicochemical Properties

Carbofuran phenol, also known as **2,3-dihydro-2,2-dimethyl-7-benzofuranol**, is an odorless, white crystalline solid.^{[1][2]} Its fundamental physicochemical properties are summarized in the table below, providing essential information for handling, storage, and experimental design.

Property	Value	Reference
Chemical Formula	$C_{10}H_{12}O_2$	[3]
Molecular Weight	164.20 g/mol	[4]
Appearance	Odorless, white crystalline solid	[1] [2]
Melting Point	120.5 °C	
Boiling Point	574.41 K	[4]
Density	1.101 g/mL at 25 °C	
Vapor Pressure	0.839 mmHg at 25°C	
Water Solubility	log10ws: -2.37	[4]
LogP (Octanol-Water Partition Coefficient)	2.106	[4]
Refractive Index	n 20/D 1.541	

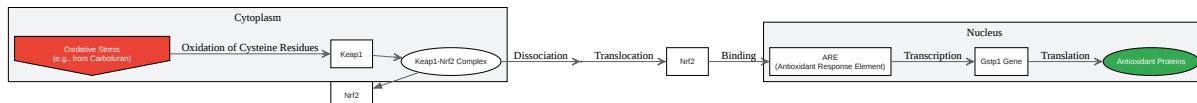
Toxicology

The toxicological profile of carbofuran phenol is of significant interest, particularly in comparison to its parent compound, carbofuran. While carbofuran is a potent acetylcholinesterase inhibitor, its phenolic metabolite is considered to be of lower toxicological significance.

Acute Toxicity

Quantitative data indicates that carbofuran phenol has a significantly lower acute oral toxicity compared to carbofuran.

Route	Species	Value	Reference
Oral LD ₅₀	Rat	1800-2200 mg/kg	
Dermal LD ₅₀	Rabbit	>1000 mg/kg (for Carbofuran)	[5]
Inhalation LC ₅₀	Rat	No data available	


Note: The dermal LD₅₀ for carbofuran is provided for context, as specific data for carbofuran phenol is limited. The significantly higher oral LD₅₀ of the phenol suggests a lower acute toxicity profile.

Mechanism of Action and Signaling Pathways

Carbofuran's primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[6][7] This leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system.

Acetylcholinesterase Inhibition: While carbofuran is a potent AChE inhibitor, its phenolic metabolites are generally considered not to be of toxicological significance in this regard.[8] This suggests that the hydrolysis of the carbamate ester in carbofuran to form carbofuran phenol is a detoxification pathway.

Nrf2 Signaling Pathway: Recent studies have shown that carbofuran can affect the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.[9][10] Exposure to carbofuran has been shown to down-regulate both Nrf2 and Gstp1 (a downstream target) expression.[9][10] The direct effect of carbofuran phenol on the Nrf2 pathway has not been extensively studied, representing a key area for future research.

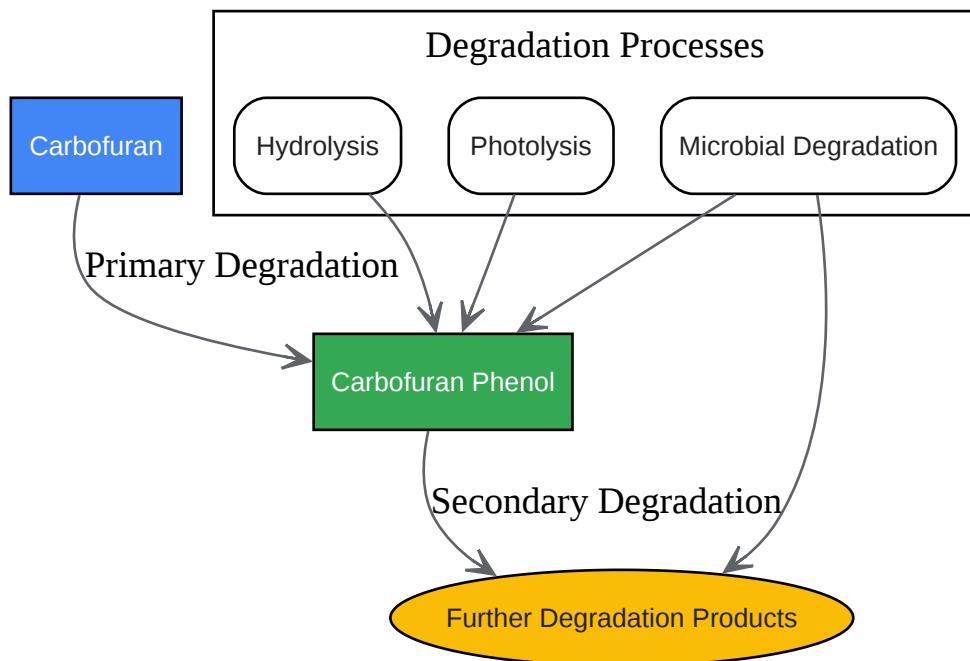
[Click to download full resolution via product page](#)

Fig. 1: Simplified Nrf2 signaling pathway, potentially affected by Carbofuran.

Environmental Fate and Ecotoxicology

Carbofuran phenol is a key product of carbofuran's degradation in the environment. Its formation and subsequent fate are critical for assessing the overall environmental impact of carbofuran use.

Environmental Degradation


Carbofuran degrades in the environment through hydrolysis, photolysis, and microbial degradation, with carbofuran phenol being a major product of these processes.^[11] The persistence of carbofuran in soil is variable, with reported half-lives ranging from 30 to 120 days.^[5]

Hydrolysis: The hydrolysis of carbofuran to carbofuran phenol is highly pH-dependent, being more rapid in alkaline conditions.^[1]

Biodegradation: Several bacterial strains have been identified that can degrade carbofuran, often via hydrolysis to carbofuran phenol.^[12] Some microorganisms, such as *Klebsiella pneumoniae*, have been shown to further degrade carbofuran phenol.^[13]

Parameter	Value (for Carbofuran)	Reference
Soil Half-life	30-120 days	[5]
Hydrolysis Half-life (in water at 25°C)	690 weeks (pH 6.0), 8.2 weeks (pH 7.0), 1.0 week (pH 8.0)	[14]
Soil Adsorption Coefficient (Koc)	46	[13]

Note: Specific quantitative environmental fate data for carbofuran phenol is limited, representing a knowledge gap.

[Click to download full resolution via product page](#)

Fig. 2: Environmental degradation workflow of Carbofuran.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of carbofuran phenol, designed for practical application in a laboratory setting.

Synthesis of Carbofuran Phenol

The following protocol is based on a patented method for the synthesis of **2,3-dihydro-2,2-dimethyl-7-benzofuranol**.^[3]

Materials:

- Catechol
- 3-chloro-2-methylpropene
- Sodium hydroxide (50% solution)
- Dimethyl sulfate
- Methylene chloride
- Sodium sulfate
- Water

Procedure:

- In a suitable reaction vessel, add 16.4 g of **2,3-dihydro-2,2-dimethyl-7-benzofuranol** (prepared from catechol and 3-chloro-2-methylpropene as described in Neth. Pat. No. 6,500,340) to 125 ml of water.
- Add 8 ml of 50% sodium hydroxide solution and stir the mixture for 30 minutes.
- Add 16.4 g of dimethyl sulfate to the suspension.
- Heat the mixture to 60°C and continue stirring for 2 hours.
- After cooling, extract the mixture with methylene chloride.
- Dry the organic phase over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure to obtain the crude product.
- The residual oil can be distilled to afford pure 2,3-dihydro-2,2-dimethyl-7-methoxybenzofuran, which can then be demethylated to yield carbofuran phenol.

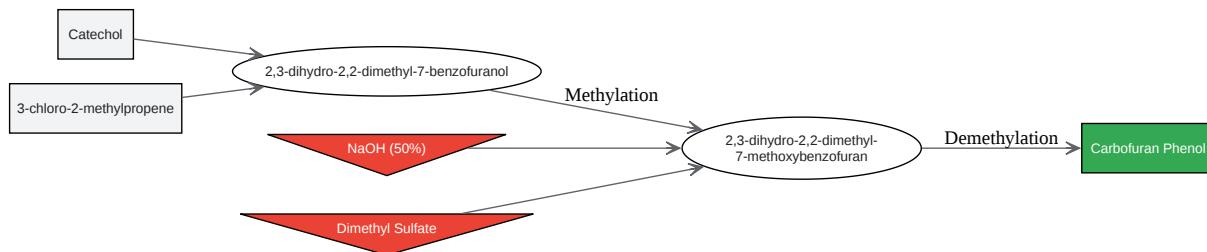

[Click to download full resolution via product page](#)

Fig. 3: Workflow for the synthesis of Carbofuran Phenol.

Analytical Methods

Accurate quantification of carbofuran phenol is crucial for toxicological and environmental monitoring. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose.

4.2.1. HPLC-UV Method for Carbofuran Phenol in Water

This protocol provides a general framework for the analysis of carbofuran phenol in water samples. Optimization may be required based on the specific instrumentation and sample matrix.

Sample Preparation:

- Filter the water sample through a 0.45 µm syringe filter.
- If necessary, perform solid-phase extraction (SPE) for pre-concentration and cleanup. A C18 cartridge is suitable for this purpose.

HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

- Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μ L.
- Detection: UV detector at 280 nm.
- Quantification: Based on a calibration curve prepared from certified reference standards of carbofuran phenol.

4.2.2. GC-MS Method for Carbofuran Phenol in Soil with Derivatization

Due to the polar nature of the phenolic hydroxyl group, derivatization is typically required to improve the volatility and chromatographic behavior of carbofuran phenol for GC-MS analysis.

Sample Preparation and Extraction:

- Air-dry and sieve the soil sample.
- Extract a known weight of soil (e.g., 10 g) with a suitable solvent such as acetone or a mixture of acetone and hexane, using sonication or Soxhlet extraction.
- Concentrate the extract to a small volume.

Derivatization:

- To the concentrated extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or another suitable silylating agent.
- Heat the mixture (e.g., at 60-70°C for 30 minutes) to facilitate the reaction.

GC-MS Conditions:

- GC Column: A non-polar or semi-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 μ m film thickness).[15]

- Injector: Split/splitless injector, operated in splitless mode.
- Oven Temperature Program: A typical program starts at a lower temperature (e.g., 70°C), ramps up to a higher temperature (e.g., 280-300°C), and holds for a few minutes.[15]
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Detector: Operated in electron ionization (EI) mode.
- Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity. The mass spectrum of the derivatized carbofuran phenol will show a characteristic molecular ion and fragmentation pattern.

Conclusion

Carbofuran phenol, as a major metabolite of carbofuran, plays a crucial role in the overall toxicological and environmental profile of its parent compound. This technical guide has consolidated available data on its physicochemical properties, toxicity, and environmental fate, highlighting its significantly lower acute toxicity compared to carbofuran. The provided experimental protocols for synthesis and analysis offer practical guidance for researchers. However, significant data gaps remain, particularly concerning the chronic toxicity, environmental persistence of carbofuran phenol itself, and its specific interactions with cellular signaling pathways such as the Nrf2 pathway. Further research in these areas is essential for a complete understanding of the human health and environmental risks associated with carbofuran and its degradation products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Carbofuran | C₁₂H₁₅NO₃ | CID 2566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | C₁₀H₁₂O₂ | CID 15278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]
- 4. chemeo.com [chemeo.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Carbofuran occupational dermal toxicity, exposure and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fao.org [fao.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carbofuran affects cellular autophagy and developmental senescence through the impairment of Nrf2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pertanika2.upm.edu.my [pertanika2.upm.edu.my]
- 12. ikm.org.my [ikm.org.my]
- 13. Enhanced Carbofuran Degradation Using Immobilized and Free Cells of Enterobacter sp. Isolated from Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 15. sciresjournals.com [sciresjournals.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Carbofuran Phenol (CAS Number 1563-38-8)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b074064#carbofuran-phenol-cas-number-1563-38-8>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com